2-(2-Methylbutan-2-yl)benzene-1,4-diol

Catalog No.
S15329750
CAS No.
2349-72-6
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methylbutan-2-yl)benzene-1,4-diol

CAS Number

2349-72-6

Product Name

2-(2-Methylbutan-2-yl)benzene-1,4-diol

IUPAC Name

2-(2-methylbutan-2-yl)benzene-1,4-diol

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-4-11(2,3)9-7-8(12)5-6-10(9)13/h5-7,12-13H,4H2,1-3H3

InChI Key

FKWOGPPGVRDIRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=C(C=CC(=C1)O)O

2-(2-Methylbutan-2-yl)benzene-1,4-diol, also known as 2-tert-butyl-5-(2-methylbutan-2-yl)benzene-1,4-diol, is an aromatic organic compound characterized by the presence of two hydroxyl groups attached to a benzene ring. Its molecular formula is C15H24O2C_{15}H_{24}O_{2} with a molecular weight of 236.35 g/mol. The compound features a tert-butyl group and a 2-methylbutan-2-yl substituent, which contribute to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

  • Oxidation: Hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form hydroquinones with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions, typically facilitated by reagents like alkyl halides and Lewis acids (e.g., aluminum chloride) during Friedel-Crafts alkylation processes.

The synthesis of 2-(2-Methylbutan-2-yl)benzene-1,4-diol can be achieved through:

  • Friedel-Crafts Alkylation: This method involves the reaction of 1,4-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid. The reaction produces a carbocation from the alcohol, which then reacts with the aromatic ring.

Industrial Production

For industrial applications, large-scale Friedel-Crafts alkylation processes are utilized. These methods optimize reaction conditions to enhance yields and efficiency, often employing excess reagents and suitable catalysts.

The unique properties of 2-(2-Methylbutan-2-yl)benzene-1,4-diol make it valuable in various applications:

  • Pharmaceuticals: Potential use as an antioxidant or in formulations targeting oxidative stress.
  • Materials Science: Its chemical stability and structural properties may lend themselves to applications in polymer science or as intermediates in chemical synthesis.

Several compounds share structural similarities with 2-(2-Methylbutan-2-yl)benzene-1,4-diol:

Compound NameStructural FeaturesUnique Aspects
1,4-Di-t-butyl-2,5-dimethoxybenzeneContains methoxy groups instead of hydroxyl groupsLacks hydroxyl functionality impacting reactivity
2,5-Di-tert-butyl-1,4-dimethoxybenzeneSimilar tert-butyl groups with methoxy substituentsDifferent substitution pattern affects solubility and reactivity
Hydroquinone (Benzene-1,4-diol)Simple structure with two hydroxyl groups on benzeneLacks bulky substituents leading to different physical properties

Uniqueness

The uniqueness of 2-(2-Methylbutan-2-yl)benzene-1,4-diol lies in its combination of both tert-butyl and 2-methylbutan-2-yl groups along with hydroxyl functionalities. This distinctive arrangement imparts specific chemical and physical properties that differentiate it from similar compounds, enhancing its potential utility in various scientific and industrial applications .

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

180.115029749 g/mol

Monoisotopic Mass

180.115029749 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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